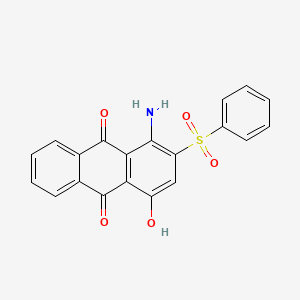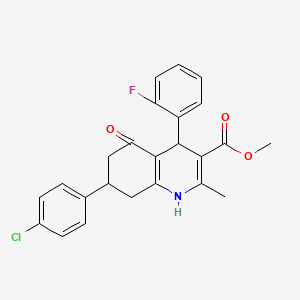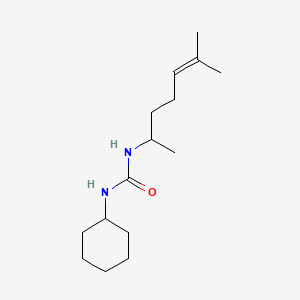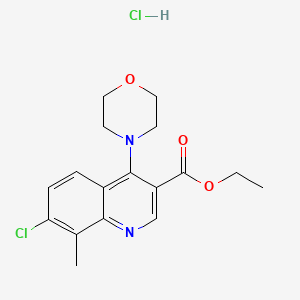
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively researched due to its potential applications in cancer treatment. AQ4N is a bioreductive agent that is activated by hypoxic conditions, which are commonly found in solid tumors.
Aplicaciones Científicas De Investigación
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a wide range of solid tumors, including breast, lung, and prostate cancer. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is particularly effective against hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy.
Mecanismo De Acción
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is a bioreductive agent that is activated by hypoxic conditions. Under hypoxic conditions, 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is reduced to its active form, which can then undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has also been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a key role in the adaptation of cancer cells to hypoxic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, there are also some limitations to using 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone in lab experiments. It can be difficult to control the hypoxic conditions required for 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone activation, and there is also a risk of toxicity if the concentration of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is too high.
Direcciones Futuras
There are a number of future directions for research on 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new delivery methods that can improve the specificity and efficacy of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. Additionally, there is a need for further research on the biochemical and physiological effects of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, as well as its potential applications in combination with other cancer treatments.
Métodos De Síntesis
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with p-toluenesulfonyl chloride and then with ammonia. This is followed by the reaction of the resulting product with phenylsulfonyl chloride and sodium hydroxide. The final product is obtained through the reduction of the resulting sulfonamide with sodium dithionite.
Propiedades
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c21-18-15(27(25,26)11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORMFSKDZIHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)